molecular formula C13H20N2O2S B2911788 2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide CAS No. 1197501-87-3

2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide

Cat. No. B2911788
CAS RN: 1197501-87-3
M. Wt: 268.38
InChI Key: ZEAHFNMBGAKSAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, carboxamide, methylsulfanyl, and propan-2-yloxy groups would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the carboxamide group might undergo hydrolysis, and the pyridine ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its safety and environmental impact .

properties

IUPAC Name

2-methylsulfanyl-N-(3-propan-2-yloxypropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10(2)17-9-5-8-14-12(16)11-6-4-7-15-13(11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAHFNMBGAKSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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